molecular formula C21H13ClFNO4 B2541083 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide CAS No. 886151-50-4

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2541083
CAS RN: 886151-50-4
M. Wt: 397.79
InChI Key: WBDSIQBPTXTBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide is not directly described in the provided papers. However, similar compounds have been synthesized using various starting materials and reagents. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved the use of 1H and 13C NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . Another related compound, 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides, was synthesized starting from 3-fluoro-4-cyanophenol, and the structures were identified by elemental analysis, IR, and 1H NMR . These methods could potentially be adapted for the synthesis of the target compound by substituting the appropriate halogenated xanthene and fluorophenoxy precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to crystal packing . For the target compound, similar techniques could be employed to determine its molecular conformation and the presence of any significant intramolecular or intermolecular interactions.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide specifically. However, related compounds have been shown to react with various reagents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form different products depending on the substituents present . This suggests that the target compound may also undergo reactions with nucleophiles, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic methods and solvatochromic effects have been observed, indicating changes in optical properties with solvent polarity . For the target compound, one could expect similar solvatochromic behavior and spectroscopic characteristics, which could be investigated using UV-vis spectrophotometry and NMR spectroscopy. The optimized reaction conditions for related compounds, such as temperature and reagent ratios, provide a starting point for determining the best conditions for synthesizing and studying the target compound .

Scientific Research Applications

1. Antioxidant and Radical Scavenging Activity

  • Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate, which are structurally related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide, have been studied for their antioxidant properties and their ability to act as peroxyl radical scavengers. These compounds inhibit lipid peroxidation, protecting against oxidative stress in biological systems (Dinis, Maderia, & Almeida, 1994).

2. Antiplasmodial Properties

  • Compounds with structural similarities, such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, have been synthesized and evaluated for potential in vitro antiplasmodial properties, indicating a possible research application in the development of antimalarial drugs (Mphahlele, Mmonwa, & Choong, 2017).

3. Spectroscopic and Quantum Mechanical Studies

  • Studies involving benzothiazolinone acetamide analogs, which are similar in structure, focus on spectroscopic and quantum mechanical analysis. These studies provide insight into the electronic properties and potential applications in dye-sensitized solar cells and as ligands in molecular docking, which could extend to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide (Mary et al., 2020).

4. Reactive Oxygen Species Detection

  • Research on fluorescence probes for detecting reactive oxygen species, which are structurally related to the compound , suggests potential applications in biological and chemical studies, particularly in understanding oxidative stress and its biological implications (Setsukinai et al., 2003).

5. Environmental Pollution and Plant Metabolism Studies

  • Studies on the sequestration of fluorinated analogs of halogenated phenols by plants, using techniques like nuclear magnetic resonance, suggest applications in understanding environmental pollution and plant metabolism (Tront & Saunders, 2007).

properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO4/c22-17-3-1-2-16-20(26)15-9-6-13(10-18(15)28-21(16)17)24-19(25)11-27-14-7-4-12(23)5-8-14/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSIQBPTXTBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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